Tert-butyl But-2-ynoate Tert-butyl But-2-ynoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13616690
InChI: InChI=1S/C8H12O2/c1-5-6-7(9)10-8(2,3)4/h1-4H3
SMILES: CC#CC(=O)OC(C)(C)C
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

Tert-butyl But-2-ynoate

CAS No.:

Cat. No.: VC13616690

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl But-2-ynoate -

Specification

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name tert-butyl but-2-ynoate
Standard InChI InChI=1S/C8H12O2/c1-5-6-7(9)10-8(2,3)4/h1-4H3
Standard InChI Key SQMITIWFLFJKAL-UHFFFAOYSA-N
SMILES CC#CC(=O)OC(C)(C)C
Canonical SMILES CC#CC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Identity

Tert-butyl but-2-ynoate is systematically named tert-butyl but-2-ynoate under IUPAC nomenclature. Its linear structure comprises a triple bond between the second and third carbon atoms of the butynoate chain, terminated by a tert-butyl ester group. Key molecular descriptors include:

PropertyValue
Molecular FormulaC₈H₁₂O₂
Molecular Weight140.18 g/mol
SMILESCC#CC(=O)OC(C)(C)C
InChIKeySQMITIWFLFJKAL-UHFFFAOYSA-N
PubChem CID11480487

The tert-butyl group enhances steric bulk, influencing the compound’s reactivity in cycloadditions and nucleophilic substitutions .

Synthesis and Preparation

Esterification of But-2-ynoic Acid

The most straightforward synthesis involves the esterification of but-2-ynoic acid with tert-butanol under acidic conditions:
HC≡CCH₂COOH + (CH₃)₃COHH⁺HC≡CCH₂COO(C(CH₃)₃) + H₂O\text{HC≡CCH₂COOH + (CH₃)₃COH} \xrightarrow{\text{H⁺}} \text{HC≡CCH₂COO(C(CH₃)₃) + H₂O}
This method typically employs catalytic sulfuric acid or p-toluenesulfonic acid in refluxing toluene, yielding tert-butyl but-2-ynoate in moderate to high yields.

Transition-Metal-Mediated Coupling

Alternative routes utilize palladium or copper catalysts to couple tert-butyl alcohol with alkynyl halides. For example, a Sonogashira coupling between tert-butyl chloroformate and propiolic acid derivatives can generate the target compound .

Reactivity and Chemical Transformations

Participation in Cycloadditions

Tert-butyl but-2-ynoate serves as a dienophile or dipolarophile in [4+2] and [3+2] cycloadditions. In a rhodium-catalyzed reaction with hydrazines, it undergoes C–N bond cleavage to form polysubstituted pyrazoles (Scheme 1) :
Rh-catalyzed addition-cyclization:\text{Rh-catalyzed addition-cyclization:}
HC≡CCOO(t-Bu) + RNHNH₂Substituted pyrazole + H₂O\text{HC≡CCOO(t-Bu) + RNHNH₂} \rightarrow \text{Substituted pyrazole + H₂O}
This transformation highlights the compound’s ability to generate nitrogen heterocycles under mild conditions .

Gold-Catalyzed Heterocyclizations

Gold(I) complexes catalyze the formal [4π + 2π] cycloaddition of tert-butyl but-2-ynoate with nitriles, yielding 6H-1,3-oxazin-6-ones. Subsequent reactions with electron-deficient alkynes produce highly substituted pyridines (Scheme 2) :
Au-catalyzed sequence:\text{Au-catalyzed sequence:}
HC≡CCOO(t-Bu) + RCNOxazinoneR’C≡CR”Pyridine derivative\text{HC≡CCOO(t-Bu) + RCN} \rightarrow \text{Oxazinone} \xrightarrow{\text{R'C≡CR''}} \text{Pyridine derivative}
These reactions demonstrate the ester’s versatility in multi-step synthetic protocols .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The alkynoate’s triple bond enables click chemistry applications, such as Huisgen cycloadditions, to generate triazole-linked drug candidates. For instance, it has been used to synthesize protease inhibitors and kinase modulators.

Materials Science

Conjugated polymers incorporating tert-butyl but-2-ynoate units exhibit enhanced electronic properties, making them suitable for organic semiconductors and light-emitting diodes (OLEDs).

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